molecular formula C17H18ClFN2 B5665650 1-(4-chlorophenyl)-4-(2-fluorobenzyl)piperazine

1-(4-chlorophenyl)-4-(2-fluorobenzyl)piperazine

Cat. No. B5665650
M. Wt: 304.8 g/mol
InChI Key: XCNNYFCGHTYRNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to 1-(4-chlorophenyl)-4-(2-fluorobenzyl)piperazine, typically involves multi-step chemical reactions. These processes may include alkylation, reduction, diazotization, and hydrolysis steps, depending on the specific substituents being introduced onto the piperazine ring (Quan, 2006). The overall yield and the efficiency of these synthesis processes are influenced by factors such as reaction conditions and the nature of the starting materials.

Molecular Structure Analysis

Piperazine compounds, including 1-(4-chlorophenyl)-4-(2-fluorobenzyl)piperazine, exhibit specific molecular structures that can be characterized using techniques such as IR spectroscopy and NMR. These techniques provide insights into the compound's molecular framework and the electronic environment of the substituent groups attached to the piperazine ring. X-ray diffraction studies further contribute to understanding the crystal structure and intermolecular interactions present in these compounds, which are crucial for their physical properties and reactivity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-chlorophenyl)-4-(2-fluorobenzyl)piperazine is influenced by the presence of the chlorophenyl and fluorobenzyl groups. These substituents can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the reaction conditions and the reagents used. The compound's behavior in synthetic pathways can be tailored to produce a range of derivatives with potential applications in different chemical domains.

Physical Properties Analysis

The physical properties of 1-(4-chlorophenyl)-4-(2-fluorobenzyl)piperazine, such as melting point, solubility, and crystal structure, are determined by its molecular structure. X-ray diffraction studies reveal the compound's crystal packing and intermolecular interactions, which are essential for understanding its stability, solubility, and reactivity. These properties are crucial for the compound's handling and application in various chemical processes (Mahesha et al., 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-15-5-7-16(8-6-15)21-11-9-20(10-12-21)13-14-3-1-2-4-17(14)19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNNYFCGHTYRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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